molecular formula C9H8IN B059630 4-iodo-5-methyl-1H-indole CAS No. 1227269-37-5

4-iodo-5-methyl-1H-indole

Cat. No.: B059630
CAS No.: 1227269-37-5
M. Wt: 257.07 g/mol
InChI Key: YNSFOCGDLSHPDE-UHFFFAOYSA-N
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Description

4-iodo-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 4-iodo-5-methyl-1H-indole can be achieved through several methods. One common approach involves the iodination of 5-methyl-1H-indole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-methyl-1H-indole is reacted with an aryl iodide in the presence of a palladium catalyst and a base . This method allows for the selective introduction of the iodine atom at the desired position on the indole ring.

Chemical Reactions Analysis

4-iodo-5-methyl-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-iodo-5-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

4-iodo-5-methyl-1H-indole can be compared with other indole derivatives, such as:

    5-methyl-1H-indole: Lacks the iodine atom, resulting in different reactivity and biological activity.

    4-bromo-5-methyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    4-chloro-5-methyl-1H-indole:

The unique combination of the iodine and methyl groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-iodo-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSFOCGDLSHPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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